molecular formula C19H17NO2S B14736591 Ethyl (3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)acetate CAS No. 7171-43-9

Ethyl (3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)acetate

Cat. No.: B14736591
CAS No.: 7171-43-9
M. Wt: 323.4 g/mol
InChI Key: MVJHTNFTFVCLID-UHFFFAOYSA-N
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Description

Ethyl (3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)acetate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of ethyl, diphenyl, and thiazole groups, making it a unique and interesting molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)acetate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 3,4-diphenylthiazol-2(3H)-one with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up processes can be applied. This includes optimizing reaction conditions, using efficient purification techniques, and ensuring the safety and environmental compliance of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

    Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrothiazole derivatives.

Scientific Research Applications

Ethyl (3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)acetate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl (3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-Diphenylthiazole: A structurally related compound with similar chemical properties.

    Ethyl 2-bromoacetate: Shares the ethyl ester functional group.

    Thiazole derivatives: A broad class of compounds with varying substituents on the thiazole ring.

Uniqueness

Ethyl (3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)acetate is unique due to its specific combination of ethyl, diphenyl, and thiazole groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

7171-43-9

Molecular Formula

C19H17NO2S

Molecular Weight

323.4 g/mol

IUPAC Name

ethyl 2-(3,4-diphenyl-1,3-thiazol-2-ylidene)acetate

InChI

InChI=1S/C19H17NO2S/c1-2-22-19(21)13-18-20(16-11-7-4-8-12-16)17(14-23-18)15-9-5-3-6-10-15/h3-14H,2H2,1H3

InChI Key

MVJHTNFTFVCLID-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C1N(C(=CS1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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